3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide 3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8501097
InChI: InChI=1S/C21H20N2O2S/c1-15-4-3-5-17(12-15)13-19-14-22-21(26-19)23-20(24)11-8-16-6-9-18(25-2)10-7-16/h3-12,14H,13H2,1-2H3,(H,22,23,24)/b11-8+
SMILES: CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)OC
Molecular Formula: C21H20N2O2S
Molecular Weight: 364.5 g/mol

3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide

CAS No.:

Cat. No.: VC8501097

Molecular Formula: C21H20N2O2S

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide -

Specification

Molecular Formula C21H20N2O2S
Molecular Weight 364.5 g/mol
IUPAC Name (E)-3-(4-methoxyphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Standard InChI InChI=1S/C21H20N2O2S/c1-15-4-3-5-17(12-15)13-19-14-22-21(26-19)23-20(24)11-8-16-6-9-18(25-2)10-7-16/h3-12,14H,13H2,1-2H3,(H,22,23,24)/b11-8+
Standard InChI Key NVAVHXBTUBZJJK-DHZHZOJOSA-N
Isomeric SMILES CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)OC
SMILES CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)OC
Canonical SMILES CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound features a planar EE-configured acrylamide linker connecting a 4-methoxyphenyl group to a 5-(3-methylbenzyl)-substituted thiazole ring. The IUPAC name, (E)-3-(4-methoxyphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide, reflects its stereochemistry and substituent arrangement. Key structural attributes include:

  • Thiazole moiety: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, known to enhance bioavailability and target binding in drug candidates.

  • Methoxy group: The para-methoxy substitution on the phenyl ring contributes to electron-donating effects, influencing electronic distribution and intermolecular interactions.

  • Acrylamide bridge: The α,β\alpha,\beta-unsaturated carbonyl system enables conjugation and potential Michael addition reactivity.

Table 1: Molecular and Spectroscopic Properties

PropertyValue/Description
Molecular FormulaC21H20N2O2S\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight364.5 g/mol
IUPAC Name(E)-3-(4-methoxyphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
InChIKeyNVAVHXBTUBZJJK-DHZHZOJOSA-N
UV-Vis Absorptionλmax280nm\lambda_{\text{max}} \approx 280 \, \text{nm} (conjugated system)

Synthesis and Characterization

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1650cm1\approx 1650 \, \text{cm}^{-1} (amide C=O stretch) and 1250cm11250 \, \text{cm}^{-1} (C-O-C methoxy group) .

  • NMR:

    • 1HNMR^1\text{H} \text{NMR}: Methoxy singlet (δ3.8ppm\delta \, 3.8 \, \text{ppm}), vinyl protons (δ6.57.2ppm\delta \, 6.5-7.2 \, \text{ppm}) .

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl carbon (δ170ppm\delta \, 170 \, \text{ppm}), thiazole C2 (δ152ppm\delta \, 152 \, \text{ppm}).

Biological Activity and Mechanism of Action

Antimicrobial and Anticancer Prospects

Thiazole derivatives are reported to disrupt bacterial cell wall synthesis and induce apoptosis in cancer cells via caspase activation . While direct evidence for this compound is lacking, its structural similarity to bioactive molecules suggests untapped therapeutic potential.

Comparative Analysis with Structural Analogs

Table 2: Comparison with AR-A014418

Property3-(4-Methoxyphenyl)Acrylamide DerivativeAR-A014418
Core StructureAcrylamide-thiazoleUrea-thiazole
Molecular Weight364.5 g/mol348.3 g/mol
TargetPutative GSK-3βGSK-3β (IC50_{50} = 104 nM)
Brain PenetrationUndeterminedLow (limited PET uptake)

The replacement of urea with acrylamide may alter hydrogen-bonding capacity, potentially improving solubility but reducing target affinity .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy group and thiazole substituents to optimize pharmacokinetics.

  • In Vivo Toxicology: Assess metabolic stability and organ-specific toxicity in rodent models.

  • Crystallographic Studies: Co-crystallization with GSK-3β or analogous kinases to elucidate binding modes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator